molecular formula C9H12ClN3O B3247575 5-Butyl-6-chloropyrazine-2-carboxamide CAS No. 182244-15-1

5-Butyl-6-chloropyrazine-2-carboxamide

Cat. No.: B3247575
CAS No.: 182244-15-1
M. Wt: 213.66 g/mol
InChI Key: YWIWEJDASVNTKD-UHFFFAOYSA-N
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Description

5-Butyl-6-chloropyrazine-2-carboxamide is a synthetic pyrazine derivative designed for use as a key intermediate in medicinal chemistry and antimicrobial research. This compound features a chlorinated pyrazine ring system substituted with a butyl chain and a carboxamide group, a structural motif known to be associated with significant biological activity. Its core structure serves as a versatile scaffold for the development of novel therapeutic agents. Pyrazinecarboxamides are a well-investigated class of compounds with established value in antimycobacterial and antifungal research. Structural analogs of this compound, such as those with tert -butyl and chloro substituents on the pyrazine ring, have demonstrated potent in vitro activity against Mycobacterium tuberculosis and pathogenic fungi like Trichophyton mentagrophytes . The incorporation of lipophilic substituents, including alkyl chains like the butyl group, is a recognized strategy to enhance the bioactivity of such molecules by improving their interaction with biological membranes and target sites . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in synthesizing new derivatives aimed at combating drug-resistant bacterial and fungal strains. This product is provided For Research Use Only . It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-6-chloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-2-3-4-6-8(10)13-7(5-12-6)9(11)14/h5H,2-4H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWEJDASVNTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284743
Record name 5-Butyl-6-chloro-2-pyrazinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182244-15-1
Record name 5-Butyl-6-chloro-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182244-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-6-chloro-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Butyl 6 Chloropyrazine 2 Carboxamide

Foundational Synthetic Routes for Pyrazine-2-carboxamide Scaffolds

The construction of the core pyrazine-2-carboxamide structure relies on established and versatile chemical strategies. These can be broadly categorized into methods for forming the pyrazine (B50134) ring itself and subsequent reactions to install the carboxamide functionality.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, can be synthesized through several classical and modern methods. nih.govresearchgate.net

Classical Condensation Reactions: A primary route involves the condensation of α-diketones with 1,2-diamines, followed by oxidation. slideshare.net Variations of this approach allow for the introduction of substituents based on the choice of starting materials.

Cyclization of Amino Acid Derivatives: Another strategy involves the cyclization of α-amino carbonyl compounds. For instance, the reaction of α-amino amides can lead to dihydropyrazines, which are then oxidized to the aromatic pyrazine ring.

Modern Functionalization Methods: Once the pyrazine ring is formed, its functionalization is key to accessing a diverse range of derivatives. Due to the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic attack. researchgate.net However, modern organic chemistry has enabled more sophisticated functionalization:

C-H Functionalization: Direct functionalization of C-H bonds is an efficient method for introducing new substituents without pre-functionalized starting materials. Iron-catalyzed C-H functionalization with organoboron agents has been successfully applied to pyrazines. nih.gov

Metallation and Cross-Coupling: Regio- and chemoselective metallation using reagents like TMPMgCl·LiCl (Turbo-Hauser base) allows for the introduction of electrophiles at specific positions on the pyrazine ring. nih.gov Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are widely used to form carbon-carbon bonds. researchgate.net

The formation of the carboxamide group is a critical step in the synthesis of the target compound and its analogues. This transformation typically starts from a pyrazine-2-carboxylic acid or its activated derivative.

Acyl Chloride Method: A common and robust method involves converting the pyrazine-2-carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide.

Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide array of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid. These reagents activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and combinations like EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole).

Enzymatic Synthesis: Biocatalytic methods offer a green alternative for amide bond formation. Immobilized lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been shown to effectively catalyze the aminolysis of pyrazine esters to yield pyrazinamides under mild conditions. rsc.org

Targeted Synthesis of 5-Butyl-6-chloropyrazine-2-carboxamide: Reaction Pathways and Conditions

The specific synthesis of this compound, and more commonly its well-documented analogue 5-tert-butyl-6-chloropyrazine-2-carboxamide, follows a logical sequence starting from functionalized precursors. nih.gov

The synthesis generally begins with a commercially available or readily synthesized pyrazine derivative. A representative pathway starts from 5-hydroxypyrazine-2-carboxylic acid. nih.gov

Chlorination and Acyl Chloride Formation: A key step involves the simultaneous chlorination of the hydroxyl group at the C5 position and the conversion of the carboxylic acid at the C2 position into an acyl chloride. This is typically achieved by treating 5-hydroxypyrazine-2-carboxylic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov

Amidation: The resulting intermediate, 5-chloropyrazine-2-carbonyl chloride, is then reacted with an appropriate amine to form the carboxamide. For the synthesis of N-substituted analogues, this would be a primary or secondary amine. nih.govnih.gov To obtain the parent carboxamide, a source of ammonia is used.

A common precursor for many analogues is 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. nih.gov This acid can be converted to its acyl chloride and then condensed with various substituted anilines to produce a library of amide derivatives. nih.gov

Table 1: Key Intermediates in the Synthesis of Substituted Pyrazine-2-carboxamides

Intermediate CompoundStarting MaterialReagents and ConditionsRole in Synthesis
5-Chloropyrazine-2-carbonyl chloride5-Hydroxypyrazine-2-carboxylic acidThionyl chloride (SOCl₂), refluxKey intermediate for introducing the C5-chloro substituent and activating the C2-carboxyl group for amidation. nih.gov
5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride5-tert-Butyl-6-chloropyrazine-2-carboxylic acidThionyl chloride (SOCl₂), refluxPrecursor for the synthesis of a wide range of N-aryl-5-tert-butyl-6-chloropyrazine-2-carboxamides. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the purity of the final product.

Solvent Choice: The choice of solvent is critical for both the chlorination and amidation steps. For the formation of the acyl chloride, the reaction is often performed neat in the chlorinating agent or in an inert high-boiling solvent. For the subsequent amidation, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or polar aprotic solvents such as dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants. rsc.org

Temperature and Reaction Time: Chlorination reactions with thionyl chloride typically require heating under reflux to proceed to completion. The amidation step, however, is often performed at lower temperatures, starting from 0 °C and allowing the reaction to warm to room temperature, to control the reactivity of the acyl chloride and minimize side reactions.

Purification: Purification of the final carboxamide products is usually achieved through standard laboratory techniques. This often involves an aqueous work-up to remove excess reagents and water-soluble byproducts, followed by recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol) or column chromatography on silica (B1680970) gel to isolate the pure compound. nih.gov The purity is then confirmed by analytical methods such as melting point determination and elemental analysis. nih.gov

Derivatization Strategies and Analogue Generation for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable platform for generating analogues to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for biological activity.

Modification of the Amide N-Substituent: A primary strategy involves the condensation of the 5-butyl-6-chloropyrazine-2-carbonyl chloride intermediate with a diverse library of amines. nih.govnih.govdoaj.org This allows for the introduction of various alkyl, aryl, and heteroaryl groups at the amide nitrogen. Studies have shown that introducing different substituted anilines can significantly impact the antimycobacterial activity of the resulting compounds. nih.govnih.gov For example, the introduction of trifluoromethyl or iodo-substituted phenyl groups has led to compounds with potent activity against Mycobacterium tuberculosis. nih.govdoaj.org

Modification of the Pyrazine Ring: While the 5-butyl and 6-chloro substituents are defining features of the parent compound, generating analogues with different groups at these positions can provide further SAR insights. Nucleophilic substitution of the chlorine atom at C6 with amines or other nucleophiles is a feasible strategy to create new derivatives. nih.gov Similarly, variations in the alkyl group at C5 can modulate properties like lipophilicity, which is often correlated with biological activity. nih.gov

Table 2: Examples of Analogue Generation for SAR Studies based on the Pyrazine-2-carboxamide Scaffold

ScaffoldPoint of DerivatizationExample SubstituentsPurpose of DerivatizationReference
5-tert-Butyl-6-chloropyrazine-2-carboxamideAmide NitrogenSubstituted anilines (e.g., 3-methylphenyl, 3,5-bis-trifluoromethylphenyl)To investigate the influence of electronic and steric properties of the N-aryl group on antimycobacterial and photosynthesis-inhibiting activity. nih.gov
5-Chloropyrazine-2-carboxamideAmide NitrogenVarious substituted phenyl groups (e.g., 4-fluoro, 4-chloro, 3,4-dichloro)To combine the 5-Cl-PZA motif with an anilide structure to probe antimycobacterial activity against various strains. nih.gov
6-Amino-5-cyanopyrazine-2-carboxamideAmine at C6Alkylamines, cycloalkylamines (e.g., heptylamino, piperidino)To explore the effect of substituting the C6-amino group on antimycobacterial properties. nih.gov

These systematic derivatization efforts are essential for optimizing the lead compound, improving its potency and selectivity, and understanding its mechanism of action at a molecular level.

Systematic Substitution on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient, which makes the chlorine atom at the C-6 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for the structural diversification of this scaffold.

The presence of electron-withdrawing groups, such as the carboxamide and the pyrazine nitrogens, activates the ring for nucleophilic attack. byjus.commasterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

A common transformation is the displacement of the chloro group by amines, a reaction known as aminodehalogenation. mdpi.com For instance, studies on related 3-chloropyrazine-2-carboxamides have shown that they react with various substituted benzylamines in the presence of a base like triethylamine (B128534) and a solvent such as tetrahydrofuran (THF), often under heating, to yield the corresponding 3-benzylaminopyrazine-2-carboxamides. mdpi.com A similar approach can be envisioned for this compound, where the chlorine at C-6 would be displaced.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Pyrazine Scaffolds

Starting MaterialNucleophileConditionsProductReference
3-Chloropyrazine-2-carboxamideSubstituted BenzylaminesTriethylamine, THF, 70°C3-Benzylaminopyrazine-2-carboxamides mdpi.com
6-Chloro-5-cyanopyrazine-2-carboxamideAlkylamines, Cycloalkylamines-N-substituted 6-amino-5-cyanopyrazine-2-carboxamides byjus.com

The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the specific substitution pattern on the pyrazine ring.

Modifications at the Carboxamide Nitrogen and Peripheral Moieties

The carboxamide functional group of this compound is a versatile handle for introducing a wide array of substituents. The most common method for the synthesis of N-substituted pyrazine-2-carboxamides involves a two-step procedure starting from the corresponding carboxylic acid.

Initially, 5-butyl-6-chloropyrazine-2-carboxylic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. researchgate.netmdpi.comnih.gov The excess thionyl chloride and solvent are subsequently removed under vacuum.

The crude acyl chloride is then reacted with a desired amine to form the amide bond. This condensation reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in a dry aprotic solvent like acetone (B3395972) or THF at room temperature. researchgate.netmdpi.com This method has been successfully applied to synthesize a large variety of N-aryl and N-heteroaryl amides from analogous 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. researchgate.netnih.gov

Table 2: Synthesis of N-Substituted Pyrazine-2-carboxamides from Analogous Carboxylic Acids

Carboxylic Acid PrecursorAmineGeneral ConditionsProduct TypeReference
5-tert-Butyl-6-chloropyrazine-2-carboxylic acidSubstituted Anilines1. SOCl₂, Toluene, reflux; 2. Pyridine, Acetone, RT5-tert-Butyl-6-chloro-N-phenylpyrazine-2-carboxamides nih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acidSubstituted Aminothiazoles1. SOCl₂, Toluene, reflux; 2. Pyridine, Acetone, RT5-tert-Butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamides researchgate.net
6-Chloropyrazine-2-carboxylic acidRing-substituted Anilines1. SOCl₂, Toluene, reflux; 2. Pyridine, Acetone, RT6-Chloro-N-phenylpyrazine-2-carboxamides mdpi.com

This synthetic route is highly modular, allowing for the introduction of diverse chemical functionalities by simply varying the amine component used in the final step.

Development of Hybrid Pyrazine Carboxamide Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in medicinal chemistry. The pyrazine carboxamide scaffold is an attractive platform for the design of such hybrid compounds. rsc.orgresearchgate.net

While no specific examples detailing the use of this compound as a starting material for hybrid conjugates were identified in the searched literature, the general principles can be extrapolated from related structures. For instance, hybrid molecules have been synthesized by linking a pyrazine-2-carbohydrazide (B1222964) moiety with other heterocyclic systems like 1,2,4-triazoles. rsc.org

A plausible synthetic route to a hybrid conjugate starting from this compound could involve:

Modification of the carboxamide nitrogen with a linker containing a reactive functional group (e.g., an amino or carboxyl group).

Subsequent coupling of this functionalized pyrazine derivative with another molecular entity.

For example, N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide has been synthesized, which could serve as a key intermediate for further elaboration into more complex hybrid structures. mdpi.com The chloro-substituent on the pyrazine ring could also be utilized as an anchor point for coupling with other molecules, for example, through Suzuki or other palladium-catalyzed cross-coupling reactions, although this would likely require prior modification of the carboxamide to prevent interference.

Structure Activity Relationship Sar Elucidation for 5 Butyl 6 Chloropyrazine 2 Carboxamide Analogues

Correlation of Chemical Modifications with Biological Activity Profiles

The biological activity of 5-Butyl-6-chloropyrazine-2-carboxamide analogues is intricately linked to the chemical modifications on the pyrazine (B50134) core and the carboxamide side chain. Research has shown that even minor alterations can lead to substantial changes in activity, spanning antimycobacterial, antifungal, and photosynthesis-inhibiting effects. nih.gov

Condensation of substituted pyrazine-2-carboxylic acids with various aminothiazoles or anilines has generated a diverse library of amide derivatives. nih.gov For instance, the introduction of a 3,5-bromo-4-hydroxyphenyl group to a substituted pyrazinecarboxylic acid resulted in compounds with high activity against Mycobacterium tuberculosis H37Rv. nih.gov This highlights the importance of the substituent on the N-phenyl ring for antimycobacterial efficacy.

In the context of antifungal activity, a notable finding is that 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the highest effect against Trichophyton mentagrophytes. nih.gov This suggests that a substituted thiazole (B1198619) ring attached to the carboxamide nitrogen is favorable for antifungal action.

Furthermore, modifications have been explored to target other biological processes. For example, 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide were identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating their potential as herbicides. nih.gov

The development of N-benzyl-5-chloropyrazine-2-carboxamides, binuclear analogues containing a -CONH-CH2- bridge, has also been a focus. nih.gov While these compounds showed lower activity against M. tuberculosis H37Rv compared to their corresponding anilide counterparts, certain derivatives displayed significant activity against Mycobacterium kansasii, a species naturally resistant to pyrazinamide (B1679903). nih.gov Specifically, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were found to be active against this strain. nih.gov

These findings underscore the principle that the biological profile of these pyrazine carboxamide analogues is highly dependent on the specific combination of substituents on the pyrazine ring and the nature of the group attached to the amide nitrogen.

Influence of Substituent Nature (e.g., lipophilicity, electronic properties, steric bulk) on Efficacy

The efficacy of this compound analogues is significantly modulated by the physicochemical properties of their substituents, including lipophilicity, electronic effects, and steric bulk.

Lipophilicity: This property plays a crucial role in the transport of the compounds across biological membranes to reach their target sites. Studies on substituted N-phenylpyrazine-2-carboxamides have demonstrated the importance of lipophilicity for their antimycobacterial activity. nih.gov For instance, the introduction of a lipophilic iodo-substituent in 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide resulted in a highly active compound against M. tuberculosis. doaj.org However, an optimal level of lipophilicity is often required, as excessively lipophilic compounds may exhibit poor solubility or be retained in lipid bilayers, reducing their bioavailability.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the binding affinity of the molecule to its target. In the case of photosynthesis inhibition, the presence of electron-withdrawing groups on the phenyl ring of N-phenylpyrazine-2-carboxamides generally enhances their activity. This is exemplified by the high inhibitory activity of compounds bearing halogen substituents.

Steric Bulk: The size and shape of substituents (steric bulk) are critical for determining the fit of the molecule into the binding pocket of its target enzyme or receptor. For antimycobacterial activity, the substitution pattern on the phenyl ring of 5-chloro-N-phenylpyrazine-2-carboxamides can tolerate a variety of substituents while maintaining activity. nih.gov However, very bulky groups may hinder the optimal orientation of the molecule within the binding site, leading to a decrease in efficacy. For example, in a series of N-benzyl-5-chloropyrazine-2-carboxamides, the position of the substituent on the benzyl (B1604629) ring was found to be important, with certain positional isomers showing higher activity than others. nih.gov

The interplay of these factors is complex. For instance, while a bulky, lipophilic group might enhance binding to a hydrophobic pocket, it could also introduce unfavorable steric clashes. Therefore, a careful balance of these properties is essential for the design of highly effective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This predictive tool is invaluable in the rational design and optimization of drug candidates, including analogues of this compound.

QSAR studies on pyrazinecarboxamide derivatives have been employed to predict their herbicidal and antitrypanosomal activities. idosi.orgnih.gov These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters.

For instance, a 3D-QSAR study on pyrazine-2-carboxamide analogues as inhibitors of the oxygen evolution rate (OER) in photosynthesis revealed that the herbicidal activity is correlated with specific structural features. idosi.org By aligning the structures of a training set of compounds with known activities, the model can identify the key spatial and electronic properties required for high efficacy. This information can then be used to predict the activity of novel, untested analogues.

Similarly, QSAR analysis has been performed on 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei. nih.gov These models indicated that the inhibitory activity is correlated with the presence of an N-sec-butylformamide group and a substituted benzene (B151609) ring. nih.gov Such models, when validated according to established guidelines like those from the OECD, provide a robust framework for identifying promising lead candidates for further development.

The general workflow of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Molecular Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure are calculated.

Model Development: Statistical methods, such as multiple linear regression or k-nearest neighbor (kNN), are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques.

Computational Chemistry and Molecular Modeling of 5 Butyl 6 Chloropyrazine 2 Carboxamide

Density Functional Theory (DFT) Investigations of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems, making it a cornerstone of computational chemistry. nih.govmdpi.com This method is employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of a molecule.

For 5-Butyl-6-chloropyrazine-2-carboxamide, a DFT analysis would begin by optimizing the molecule's 3D structure to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable state is reached. mdpi.com The resulting geometry provides precise bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, further calculations can reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. While specific DFT data for this compound is scarce, studies on related heterocyclic compounds routinely use methods like B3LYP with basis sets such as 6-31G(d,p) to achieve reliable results. mdpi.com

Table 1: Key Parameters Obtainable from DFT Analysis

ParameterDescriptionSignificance
Optimized Molecular Geometry The 3D arrangement of atoms with the lowest potential energy.Determines the molecule's shape and steric properties.
Bond Lengths/Angles The distances between bonded atoms and the angles between adjacent bonds.Fundamental to the molecule's structural definition and stability.
Electron Density Distribution The probability of finding an electron at any given point around the molecule.Highlights electron-rich and electron-poor regions, key to chemical interactions.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Used to characterize the molecule and confirm it is at an energy minimum.

Molecular Docking Simulations for Putative Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is critical in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

In the case of this compound, docking simulations would be used to screen it against various protein targets to predict its binding affinity and pose. For example, research on other pyrazinamide (B1679903) derivatives has used docking to investigate their potential as inhibitors of the Mycobacterium tuberculosis enzyme InhA. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction, typically expressed as a binding energy in kcal/mol. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Table 2: Illustrative Docking Simulation Output

ParameterDescriptionExample Finding for a Pyrazinamide Derivative
Binding Affinity/Energy A score representing the predicted strength of the ligand-receptor interaction.-8.6 kcal/mol against a target protein.
Binding Pose The predicted 3D orientation of the ligand within the receptor's active site.The carboxamide group forms hydrogen bonds with specific residues like Gln19.
Key Interactions Specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts.Hydrophobic interactions with Val18 and Trp31; electrostatic interaction with Lys97.
Target Protein The biological macromolecule whose function is potentially modulated by the ligand.Enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis.

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability and Conformation

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system, providing a detailed view of the complex's stability and conformational changes in a simulated physiological environment.

For a predicted complex of this compound and a target protein, an MD simulation could validate the stability of the docked pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its initial docked conformation. Furthermore, MD simulations can reveal subtle conformational adjustments in the binding pocket and the role of water molecules, offering a more realistic understanding of the binding event than static docking alone. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match these features—a process known as virtual screening.

For this compound, if it were found to be active against a particular target, a pharmacophore model could be constructed based on its key features. This model would highlight the spatial arrangement of its butyl group (hydrophobic feature), chloro-substituent (electronic feature), and pyrazine-carboxamide core (hydrogen bonding features). This model could then be used to screen databases for new molecules that share these essential characteristics but possess different core scaffolds, potentially leading to the discovery of novel and more potent analogues.

Table 3: Common Pharmacophoric Features

FeatureSymbolDescription
Hydrogen Bond Acceptor HBAAn atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).
Hydrogen Bond Donor HBDAn atom or group that can donate a hydrogen bond (e.g., amide N-H).
Hydrophobic HA nonpolar group (e.g., the butyl chain).
Aromatic Ring ARA planar, cyclic, conjugated ring system (e.g., the pyrazine (B50134) ring).
Positive/Negative Ionizable PI/NIA group that can carry a formal positive or negative charge at physiological pH.

In Silico Prediction of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor drug-like properties, saving time and resources.

For this compound, various ADME parameters can be calculated. Lipophilicity, often expressed as log P, is a key predictor of absorption and distribution. Studies on related 6-chloropyrazinecarboxamides have calculated log P values to understand how substituents affect this property. Other important predictions include aqueous solubility, plasma protein binding, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Compliance with rules like Lipinski's Rule of Five, which sets criteria for molecular weight, log P, and hydrogen bond donors/acceptors, is also assessed to gauge a compound's oral bioavailability.

Table 4: Key In Silico ADME Parameters and Illustrative Data for Pyrazinecarboxamides

ParameterDescriptionIllustrative Finding for a Related Compound
Lipophilicity (log P) The logarithm of the partition coefficient between octanol (B41247) and water; predicts absorption.The presence of a 6-chloro substituent increases the calculated log P value.
Aqueous Solubility (log S) Predicts how well the compound dissolves in water, affecting absorption.Moderately to poorly soluble.
Human Intestinal Absorption The percentage of the compound absorbed from the gut into the bloodstream.High, often >70% for drug-like molecules.
Blood-Brain Barrier (BBB) Permeability Predicts whether the compound can cross the BBB to act on the central nervous system.Predicted based on polarity and size.
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and potential for oral bioavailability.Compounds are checked to see if they meet the criteria (e.g., MW ≤ 500 Da).

Quantum Chemical Descriptors and Reactivity Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical descriptors derived from DFT calculations provide further insight into a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electrostatic potential on the electron density surface of the molecule. mdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group, identifying these as sites for potential hydrogen bonding or coordination.

Investigation of Biological Targets and Mechanisms of Action for Pyrazine Carboxamide Compounds

Methodologies for Target Identification in Pre-clinical Settings

Identifying the precise molecular target of a novel compound is a critical, yet often challenging, step in drug discovery. nih.gov For pyrazine (B50134) carboxamides, which have shown diverse biological activities, a multi-pronged approach is often necessary to deconvolve their mechanism of action.

Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model, is a powerful method for discovering first-in-class molecules without prior knowledge of a specific target. nih.gov Once a pyrazine carboxamide "hit" is identified through such a screen (e.g., for inhibiting cancer cell growth, killing bacteria, or modulating an inflammatory response), the subsequent challenge is to identify the protein target responsible for this phenotype. This deconvolution process is a rate-limiting step in phenotypic drug discovery. nih.gov Strategies often involve generating derivatives of the hit compound that can be used in subsequent biochemical or genetic experiments to isolate the target.

Chemoproteomics has emerged as a key technology for the unbiased identification of drug-protein interactions directly in complex biological systems like cell lysates or tissues. nih.govnih.govtum.de These methods can be broadly categorized as probe-based and probe-free.

Affinity-Based Protein Profiling (AfBPP): This is a widely applied technique for target identification. nih.gov It involves chemically modifying the pyrazine carboxamide of interest, such as 5-Butyl-6-chloropyrazine-2-carboxamide, to attach a linker and an affinity tag (e.g., biotin). This "bait" molecule is then incubated with a proteome. The target protein, which binds to the pyrazine carboxamide moiety, is "pulled down" from the complex mixture using the affinity tag (e.g., with streptavidin beads) and subsequently identified using mass spectrometry. researchgate.net

Label-Free Approaches: To circumvent the need for chemical modification, which can sometimes alter the compound's binding activity, several label-free methods have been developed. pharmafeatures.com These techniques measure changes in protein stability upon ligand binding. Examples include:

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods rely on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound. By heating cell lysates or intact cells treated with the compound across a temperature gradient, researchers can identify stabilized proteins via mass spectrometry. researchgate.net

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS): This technique uses the principle that ligand binding can alter a protein's conformation, changing its susceptibility to digestion by proteases. LiP-MS can identify targets and provide clues about the binding site. nih.gov

Table 1: Key Methodologies for Target Identification

MethodologyPrincipleKey AdvantageReference
Phenotypic Screening DeconvolutionIdentify a compound's effect in a biological system, then work backward to find the molecular target.Unbiased, does not require a preconceived target hypothesis. nih.gov
Affinity-Based Protein Profiling (AfBPP)A tagged version of the compound is used as "bait" to pull down its binding partners from a proteome for identification.Directly captures protein targets that physically interact with the compound. nih.govresearchgate.net
Thermal Proteome Profiling (TPP)Measures changes in the thermal stability of proteins upon ligand binding across the entire proteome.Label-free; can be performed in intact cells, preserving the native protein environment. pharmafeatures.com
Genetic Screening (e.g., CRISPR)Identifies genes whose knockout or overexpression confers resistance or sensitivity to the compound.Unbiasedly links compound activity to a specific gene product or pathway. nih.gov

Genetic screening provides an alternative, unbiased approach to link a compound's activity to a specific gene. pharmafeatures.com The development of CRISPR-based technologies has significantly enhanced the power of these screens. nih.gov In a typical experiment, a library of cells is created where each cell has a single gene knocked out. This cell library is then treated with the pyrazine carboxamide compound. Cells in which the drug's target has been knocked out will be resistant to the compound and will therefore survive and proliferate, while other cells will be affected. By sequencing the surviving cell population, researchers can identify the gene (and thus the protein target) that is essential for the compound's activity. nih.gov

Functional Validation of Putative Biological Targets in In Vitro and In Vivo Non-human Models

Once a putative target is identified, it must be functionally validated to confirm that its modulation is responsible for the compound's observed biological effects. This validation process occurs in both simplified in vitro systems and more complex in vivo models.

In Vitro Validation: This is the first step to confirm a direct interaction between the pyrazine carboxamide and its proposed target. For example, if a kinase is identified as the target, its enzymatic activity can be measured in the presence of varying concentrations of the compound to determine an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). nih.gov For the anti-tuberculosis drug pyrazinamide (B1679903), in vitro validation involves demonstrating its conversion to the active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. wikipedia.orgresearchgate.net In other cases, researchers have used in vitro cultures of plant cells to study the effects of pyrazine carboxamides on the production of secondary metabolites, confirming their role as elicitors. nih.govphcog.comnih.gov

In Vivo Non-human Model Validation: Confirmation in a living organism is the crucial next step. For pyrazine carboxamides developed as potential anticancer agents, this often involves using syngeneic mouse models. For instance, a pyrrolopyrazine carboxamide derivative was shown to induce tumor regression in a gastric cancer mouse model, providing strong evidence that its target (FGFR2/3) is relevant in a complex biological system. nih.gov Similarly, an HPK1 inhibitor from the pyrazine carboxamide class demonstrated antitumor activity in a mouse model, validating HPK1 as a viable immuno-oncology target. figshare.com For antitubercular pyrazinamides, mouse models of tuberculosis are essential for confirming efficacy. wikipedia.org

Elucidation of Molecular Pathways and Cellular Processes Modulated by Pyrazine Carboxamides

The biological effect of a compound is rarely limited to the modulation of a single protein. It typically involves the perturbation of entire signaling pathways and cellular processes. Research on various pyrazine carboxamide compounds has uncovered their influence on several key pathways:

Oncogenic Signaling Pathways: Several pyrazine carboxamide derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers. nih.govnih.gov These compounds block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov

Immune Regulation Pathways: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is an attractive strategy for cancer immunotherapy. figshare.comresearchgate.net Pyrazine carboxamides have been optimized to be potent and selective HPK1 inhibitors, enhancing T-cell signaling and cytokine production. researchgate.net These compounds function by modulating the JNK and ERK signaling pathways downstream of the T-cell receptor. researchgate.net

Mycobacterial Metabolism and Survival: The antitubercular drug pyrazinamide and its active form, pyrazinoic acid, are known to disrupt multiple processes in Mycobacterium tuberculosis. These include membrane energetics and transport, fatty acid synthesis, and, critically, coenzyme A (CoA) synthesis. nih.govsigmaaldrich.comnih.gov By inhibiting the PanD enzyme, the compound leads to the depletion of CoA, a vital cofactor, ultimately killing the bacteria. nih.govacs.org It is also proposed to inhibit trans-translation, a rescue system for stalled ribosomes. nih.govnih.gov

Mitochondrial Respiration: A class of pyrazine-carboxamide-diphenyl-ethers has been identified as novel inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain. researchgate.netnih.gov By blocking SDH, these compounds disrupt cellular energy production, a mechanism that is exploited for their fungicidal properties. nih.gov

Table 2: Examples of Validated Targets and Modulated Pathways for Pyrazine Carboxamides

Compound Class/ExampleBiological TargetModulated Pathway/ProcessTherapeutic AreaReference
Pyrrolopyrazine CarboxamidesFGFR2, FGFR3FGFR signaling pathwayOncology nih.gov
Pyrazine Carboxamide AZ3246HPK1T-cell receptor signaling (JNK/ERK pathways)Immuno-oncology figshare.comresearchgate.net
PyrazinamidePanD, RpsACoenzyme A biosynthesis, trans-translation, membrane energeticsInfectious Disease (Tuberculosis) nih.govnih.govnih.gov
Pyrazine-Carboxamide-Diphenyl-EthersSuccinate Dehydrogenase (SDH)Mitochondrial electron transport chainAgriculture (Fungicide) researchgate.netnih.gov

Resistance Mechanism Studies and Implications for Target Modulation

Studying how organisms or cells become resistant to a compound is a powerful tool for validating its mechanism of action. The genetic or proteomic changes that confer resistance often directly involve the drug's target or its metabolic activation pathway.

Mutations in the Drug Target: The emergence of resistance through mutations in the putative target protein provides strong evidence of on-target activity. For example, some cancers treated with FGFR inhibitors develop resistance through new mutations within the FGFR kinase domain, confirming that the drug's primary mechanism is indeed FGFR inhibition. nih.gov Similarly, fungicidal SDH inhibitors face resistance from mutations in the genes encoding the subunits of the SDH enzyme. researchgate.net

Mutations in Activating Enzymes: For prodrugs, which require conversion to an active form, resistance is frequently caused by mutations in the activating enzyme. This is the primary mechanism of resistance to pyrazinamide in tuberculosis. The vast majority of resistant strains have mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting pyrazinamide to pyrazinoic acid. wikipedia.orgnih.govnih.gov This confirms that activation by PncA is essential for the drug's activity.

Mutations in Downstream or Parallel Pathways: Resistance can also emerge through changes in other genes that allow the cell to bypass the effects of the inhibited target. In studies of pyrazinoic acid, resistance was linked not only to the proposed target PanD (involved in CoA synthesis) but also to genes involved in the synthesis of the virulence factor phthiocerol dimycocerosates (PDIM). nih.gov This suggests that the drug may have more than one mechanism of action or that these pathways are interconnected.

Understanding these resistance mechanisms is crucial. It not only solidifies the understanding of the compound's primary target but also informs the design of next-generation inhibitors that can overcome known resistance mutations, leading to more durable therapeutic responses. nih.gov

Table 3: Known Resistance Mechanisms for Pyrazine Carboxamide Compounds

CompoundMechanism of ResistanceImplication for Target ModulationReference
PyrazinamideMutations in the activating enzyme gene (pncA). Mutations in target genes (rpsA, panD).Confirms the necessity of the PncA enzyme for activation and points directly to RpsA and PanD as key molecular targets. wikipedia.orgnih.govnih.gov
FGFR Inhibitors (Pyrazine Carboxamide-based)Acquired mutations in the FGFR kinase domain (e.g., gatekeeper, molecular brake regions).Validates FGFR as the primary target and guides the development of new inhibitors that can bind to these mutated forms. nih.gov
SDH Inhibitors (Pyrazine Carboxamide-based)Mutations in the genes coding for subunits of the succinate dehydrogenase (SDH) enzyme.Confirms that the fungicidal activity is directly due to the inhibition of the SDH enzyme. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Butyl 6 Chloropyrazine 2 Carboxamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 5-Butyl-6-chloropyrazine-2-carboxamide, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The molecular formula is C₉H₁₂ClN₃O. An HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to yield a protonated molecule [M+H]⁺. The theoretical exact mass of this ion would be compared to the experimentally measured value. A mass accuracy value in the low parts-per-million (ppm) range would provide high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₉H₁₃ClN₃O⁺ 228.0796

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: A one-dimensional proton NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals include a singlet for the pyrazine (B50134) ring proton, distinct multiplets for the butyl chain protons (α, β, γ), a triplet for the terminal methyl group of the butyl chain, and two broad singlets for the non-equivalent amide protons.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts would confirm the presence of the pyrazine ring carbons, the butyl chain carbons, and the carbonyl carbon of the amide group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, confirming the sequence of protons within the butyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

While specific data for the n-butyl derivative is scarce, analysis of the closely related 5-tert-butyl-6-chloro-N-(aryl)pyrazine-2-carboxamide derivatives provides insight into the expected spectral features. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Related Pyrazine Carboxamide Derivative Data is for N-(2-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide as reported in scientific literature. nih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrazine-H3 9.28 (s) 141.3
Butyl-C(CH₃)₃ 1.56 (s) 39.0
Butyl-C(CH₃)₃ - 28.2
Amide-NH 9.42 (s) -
Carbonyl-C=O - 164.5
Pyrazine-C2 - 145.7
Pyrazine-C5 - 159.7

For the target compound, this compound, the signals for the butyl group would differ significantly from the tert-butyl signals shown above, appearing as a series of multiplets for the CH₂ groups and a triplet for the terminal CH₃ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O (amide I band) stretching vibration would be prominent around 1680-1650 cm⁻¹. The C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹. The pyrazine ring C=N and C=C stretching vibrations would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically between 850 and 550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the pyrazine ring would be a prominent feature. While IR is more sensitive to polar bonds like C=O, Raman is often better for non-polar bonds and symmetric vibrations.

Published data for related N-substituted 5-tert-butyl-6-chloropyrazine-2-carboxamides show characteristic IR absorptions that support these expectations. nih.gov

Table 3: Typical Infrared (IR) Absorption Frequencies for Related Pyrazine Carboxamides Data is for 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. nih.gov

Frequency (cm⁻¹) Assignment
3359 N-H stretch
2970, 2931, 2871 C-H stretch (aliphatic)
1692 C=O stretch (Amide I)
1582, 1520 Aromatic/Pyrazine ring stretch & N-H bend (Amide II)
1375 C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds, the key transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption maxima (λ_max). The pyrazine ring system will give rise to intense π → π* transitions, likely below 300 nm. lew.ro A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the π* system of the ring, may also be observed at a longer wavelength. montana.edu While not a primary tool for structural elucidation, UV-Vis spectroscopy is highly effective for quantitative analysis and for assessing the purity of a compound, as the absorbance at a specific wavelength is directly proportional to its concentration (Beer-Lambert Law). A single, well-defined set of absorption bands can be indicative of a pure sample.

Table 4: Expected UV-Vis Absorption Maxima for Pyrazine Derivatives Data is generalized from literature on pyrazine and its derivatives. lew.romontana.edu

Transition Expected Wavelength Range (nm)
π → π* ~260 - 280

Chromatographic Techniques for Purity Analysis, Isolation, and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental for separating the components of a mixture, and are therefore essential for the purification, purity assessment, and quantification of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The compound's retention factor (Rf) value would be characteristic for that specific solvent system. A single spot on the TLC plate under various visualization methods (e.g., UV light) suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. A reversed-phase HPLC method would be most common for a molecule of this polarity. This would typically involve a C18 stationary phase and a mobile phase of acetonitrile (B52724) or methanol mixed with water or a buffer. The compound would elute at a specific retention time (Rt). A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of purity. HPLC coupled with a UV detector (HPLC-UV) would allow for quantification, while coupling to a mass spectrometer (LC-MS) would provide mass information for the eluting peak, confirming its identity. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

The analysis would confirm the planarity of the pyrazine ring and provide the exact conformation of the butyl chain in the crystal lattice. Furthermore, it would reveal how the molecules pack together, including the hydrogen bonding network formed by the amide N-H groups and the carbonyl oxygen, which can influence the compound's physical properties such as melting point and solubility. While no crystal structure for this compound itself has been reported, structures of related pyrazine carboxamide derivatives have been determined, confirming the expected molecular geometries and intermolecular hydrogen bonding patterns. nih.govmdpi.com

Q & A

Q. How can researchers address discrepancies in lipophilicity measurements across studies?

  • Methodological Answer :
  • Standardized logP Determination : Use the shake-flask method with octanol/water partitioning (pH 7.4).
  • Chromatographic Calibration : Correlate HPLC retention times with known logP values of reference compounds.
  • QSAR Validation : Compare experimental data with predicted values (e.g., via ChemAxon or ACD/Labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.